5-(4-Chlorophenyl)thiazol-2-amine
Overview
Description
5-(4-Chlorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C9H7ClN2S. It has a molecular weight of 210.69 . The compound is solid in physical form .
Molecular Structure Analysis
The thiazole ring in 5-(4-Chlorophenyl)thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for this compound is 1S/C9H7ClN2S/c10-7-3-1-6 (2-4-7)8-5-12-9 (11)13-8/h1-5H, (H2,11,12) .Chemical Reactions Analysis
Thiazole compounds, including 5-(4-Chlorophenyl)thiazol-2-amine, can undergo various chemical reactions. The aromaticity of the thiazole ring allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)thiazol-2-amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Corrosion Inhibition
5-(4-Chlorophenyl)thiazol-2-amine derivatives have been studied for their potential as corrosion inhibitors for metals. A study by Kaya et al. (2016) explored the corrosion inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole derivatives against iron corrosion using quantum chemical parameters and molecular dynamics simulations. The theoretical data obtained showed good agreement with experimental inhibition efficiency results, suggesting the effectiveness of these derivatives in protecting metals from corrosion (Kaya et al., 2016).
Antiviral Activity
Chen et al. (2010) reported on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and their evaluation for antiviral activity. Some of these derivatives displayed significant anti-tobacco mosaic virus activity, indicating potential applications in controlling viral infections in plants (Chen et al., 2010).
Anti-inflammatory and Neurodegenerative Disease Therapeutics
Suh et al. (2012) evaluated N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory activity, specifically as inhibitors of 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammatory diseases. Their findings suggest the therapeutic potential of these derivatives in treating inflammation-related diseases (Suh et al., 2012). Additionally, Šmelcerović et al. (2019) synthesized new 4-(4-chlorophenyl)thiazol-2-amines with potent 5-LO inhibitors and evaluated them as potential neurodegenerative disease therapeutics based on dual DNase I and 5-LO inhibition, highlighting their anti-inflammatory properties (Šmelcerović et al., 2019).
Drug Transport
The development of new systems for drug transport utilizing 5-(4-Chlorophenyl)thiazol-2-amine is another significant application. Asela et al. (2017) investigated gold nanoparticles stabilized with a complex of β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole (βCD-AT) as a novel system for drug transport. This system aimed to improve the solubility and stability of thiazole derivatives, showing promise as a delivery mechanism for therapeutic agents (Asela et al., 2017).
Future Directions
Thiazole derivatives, including 5-(4-Chlorophenyl)thiazol-2-amine, have been the subject of extensive research due to their diverse biological activities . Future research may focus on developing new compounds with this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
5-(4-chlorophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABPJRCTFLZVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501276 | |
Record name | 5-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)thiazol-2-amine | |
CAS RN |
73040-66-1 | |
Record name | 5-(4-Chlorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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